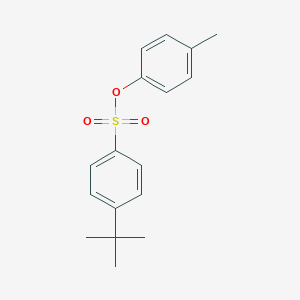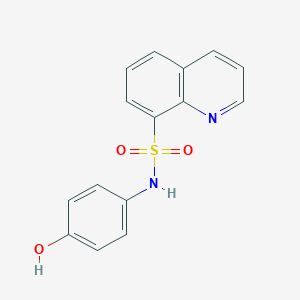![molecular formula C25H23NO5S B281284 Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281284.png)
Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as "DMB" and has been synthesized through various methods. DMB has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of DMB involves the inhibition of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase. DMB has been shown to inhibit the production of inflammatory mediators, including prostaglandins and leukotrienes. DMB has also been shown to induce apoptosis in cancer cells by activating various signaling pathways, including the JNK and p38 MAPK pathways. Additionally, DMB has been shown to improve glucose tolerance and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
DMB has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-diabetic properties. DMB has been shown to inhibit the production of various inflammatory mediators, including prostaglandins and leukotrienes. DMB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, DMB has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
DMB has several advantages for lab experiments, including its high yield and potent biological activity. However, DMB has some limitations, including its relatively high cost and potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of DMB. One potential direction is the development of DMB analogs with improved pharmacological properties. Another potential direction is the investigation of the potential therapeutic applications of DMB in other diseases, including neurodegenerative diseases and cardiovascular diseases. Additionally, the investigation of the mechanism of action of DMB and its potential interactions with other compounds could provide valuable insights into its biological activity.
Méthodes De Synthèse
DMB can be synthesized through various methods, including the reaction of benzyl 2-methyl-3-oxobutanoate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of benzyl 2-methyl-3-oxobutanoate with 2,4-dimethylbenzenesulfonamide in the presence of a base. The yield of DMB obtained through these methods is relatively high.
Applications De Recherche Scientifique
DMB has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Studies have shown that DMB exhibits potent anti-inflammatory, anti-cancer, and anti-diabetic properties. DMB has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, which is responsible for the production of inflammatory mediators. DMB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, DMB has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Propriétés
Formule moléculaire |
C25H23NO5S |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
benzyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H23NO5S/c1-16-9-12-23(17(2)13-16)32(28,29)26-20-10-11-22-21(14-20)24(18(3)31-22)25(27)30-15-19-7-5-4-6-8-19/h4-14,26H,15H2,1-3H3 |
Clé InChI |
MBXJDUNURJNKSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide](/img/structure/B281203.png)
![N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide](/img/structure/B281204.png)
![N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide](/img/structure/B281205.png)

![N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide](/img/structure/B281207.png)



![Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281222.png)
![Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281223.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281226.png)
![Pentyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281229.png)
![Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281230.png)
